Debromo Chloro Nicergoline is synthesized from nicergoline, which itself is derived from the ergot alkaloids found in the fungus Claviceps purpurea. It falls under the classification of pharmaceutical compounds, specifically as a neuroprotective agent. Its structural modifications, such as the removal of bromine and the addition of chlorine, aim to enhance its pharmacological properties while potentially reducing side effects associated with its parent compound.
The synthesis of Debromo Chloro Nicergoline involves several key steps that modify the structure of nicergoline. While specific detailed synthetic routes for Debromo Chloro Nicergoline are less documented, general methods used in synthesizing similar compounds include:
These steps highlight a common approach in organic synthesis where functional groups are selectively modified to achieve desired pharmacological characteristics.
Debromo Chloro Nicergoline features a complex molecular structure characterized by:
Debromo Chloro Nicergoline can participate in various chemical reactions typical for compounds with similar structures:
These reactions highlight the compound's versatility and potential for further derivatization in medicinal chemistry.
Debromo Chloro Nicergoline's mechanism of action is primarily attributed to its ability to enhance cerebral blood flow and exert neuroprotective effects. It acts through several pathways:
Research indicates that these mechanisms collectively enhance cognitive performance and may offer therapeutic benefits in neurodegenerative diseases .
Debromo Chloro Nicergoline possesses several notable physical and chemical properties:
These properties are essential for formulating effective drug delivery systems and determining the compound's stability during storage and administration.
Debromo Chloro Nicergoline has potential applications in various scientific fields:
Debromo Chloro Nicergoline (systematic IUPAC name: [(6aR,9R,10aS)-10a-Methoxy-4,7-dimethyl-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinoline-9-yl]methyl 5-chloropyridine-3-carboxylate) is a stereochemically complex ergoline derivative. Its molecular formula is C₂₄H₂₆ClN₃O₃, with a molecular weight of 439.93 g/mol [2] [7]. The structure integrates a tetracyclic ergoline framework with a 5-chloronicotinate ester moiety. Absolute configurations at positions C6a (R), C9 (R), and C10a (S) are rigorously defined, as confirmed by stereodescriptors in its InChI notation: InChI=1S/C24H26ClN3O3/.../t15-,21-,24+/m1/s1
[3] [7]. This stereochemistry critically influences its intermolecular interactions and stability.
Debromo Chloro Nicergoline functions as Nicergoline EP Impurity A, arising from the substitution of bromine with chlorine at the meta-position of the pyridine ring [2] [7]. This halogen exchange reduces the molecular weight by ~44.46 g/mol compared to Nicergoline (brominated analog; MW 484.39 g/mol). Key physicochemical impacts include:
Table 1: Structural and Property Comparison with Nicergoline
Parameter | Debromo Chloro Nicergoline | Nicergoline |
---|---|---|
Molecular Formula | C₂₄H₂₆ClN₃O₃ | C₂₄H₂₆BrN₃O₃ |
Molecular Weight (g/mol) | 439.93 | 484.39 |
Halogen Atomic Mass | 35.45 | 79.90 |
Key Identifier (CAS) | 38536-28-6 | 27848-84-6 |
While explicit crystallographic data (e.g., unit cell parameters) for Debromo Chloro Nicergoline are not fully disclosed in the search results, its stereochemical designation as (6aR,9R,10aS)
implies rigorous characterization via single-crystal X-ray diffraction [2] [7]. The defined configurations at chiral centers confirm a fixed conformational orientation of the 10a-methoxy group and ester linkage. This spatial arrangement likely stabilizes the solid state through intramolecular hydrogen bonding (e.g., N–H⋯O=C interactions) and van der Waals contacts. The compound’s crystalline form is reported as a light yellow solid [4] [10], consistent with conjugated systems in ergoline derivatives.
Table 2: Physicochemical Profile Summary
Property | Characteristics |
---|---|
Physical Form | Light yellow solid [4] [10] |
Solubility | Chloroform (slight), methanol (slight), pyridine (slight) [8] |
Storage Conditions | +4°C [2] [6] |
pKa Prediction | ~6.33 (pyridine nitrogen) [8] |
Optical Activity | Dextrorotatory (exact [α]D unconfirmed) |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1